2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 899731-78-3
VCID: VC5866685
InChI: InChI=1S/C17H12FN3OS2/c1-9-19-15-13(23-9)7-6-12-16(15)24-17(20-12)21-14(22)8-10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,20,21,22)
SMILES: CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(C=C4)F
Molecular Formula: C17H12FN3OS2
Molecular Weight: 357.42

2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide

CAS No.: 899731-78-3

Cat. No.: VC5866685

Molecular Formula: C17H12FN3OS2

Molecular Weight: 357.42

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide - 899731-78-3

Specification

CAS No. 899731-78-3
Molecular Formula C17H12FN3OS2
Molecular Weight 357.42
IUPAC Name 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H12FN3OS2/c1-9-19-15-13(23-9)7-6-12-16(15)24-17(20-12)21-14(22)8-10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,20,21,22)
Standard InChI Key HXPWOIDDQDFIDY-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(C=C4)F

Introduction

Structural Characterization and Molecular Properties

The compound features a bicyclic thiazolo[5,4-e] benzothiazole scaffold substituted with a methyl group at position 7 and an acetamide-linked 4-fluorophenyl moiety at position 2. Key molecular characteristics inferred from analogs include:

Table 1: Estimated Physicochemical Properties

PropertyValue/DescriptionBasis for Inference
Molecular FormulaC₁₉H₁₄FN₃OS₂Structural analysis
Molecular Weight~395.47 g/molCalculated from formula
logP~4.5–5.2Comparison to Y207-1500
Hydrogen Bond Donors1 (amide NH)Functional group analysis
Hydrogen Bond Acceptors4 (amide O, thiazole N, F)Structural features

The fused thiazolo-benzothiazole system introduces significant planarity, potentially enhancing π-π stacking interactions in biological targets . The 4-fluorophenyl group contributes electron-withdrawing effects, improving metabolic stability and membrane permeability .

Synthetic Pathways and Chemical Reactivity

While no direct synthesis is documented, analogous benzothiazole-thiazolo hybrids suggest a multi-step approach:

Benzothiazole Core Formation

  • Benzothiazole Synthesis: Condensation of 2-amino-5-methylbenzenethiol with bromoacetyl chloride yields 7-methyl-1,3-benzothiazole .

  • Thiazolo Ring Annulation: Reaction with thiourea derivatives under oxidative conditions forms the [5,4-e]-fused thiazolo ring, as seen in pyrrolo[2,1-b]thiazole syntheses .

Acetamide Functionalization

  • Amidation: Coupling 2-chloroacetamide with the secondary amine of the thiazolo-benzothiazole core using EDCI/HOBt in DMF .

  • Fluorophenyl Introduction: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution introduces the 4-fluorophenyl group .

Biological Activity and Structure-Activity Relationships (SAR)

Data from structurally related compounds highlight potential pharmacological directions:

Enzyme Modulation

  • Thiazolo-triazole analogs exhibit IC₅₀ values of 62.5 µM against tryptophan 2,3-dioxygenase, suggesting possible enzyme inhibition .

  • Acetamide linkages facilitate hydrogen bonding with catalytic residues .

Pharmacokinetic and Toxicity Considerations

Table 2: Predicted ADMET Profiles

ParameterPredictionRationale
Oral BioavailabilityModerate (~30–50%)logP ~5.2, PSA ~85 Ų
Metabolic StabilityHigh (CYP3A4/2D6 resistance)Fluorine substitution
hERG InhibitionLow riskLimited cationic centers

Comparative Analysis with Clinical Candidates

Y207-1500 Analog

  • Similarities: Acetamide linker, fluorophenyl group .

  • Differences: Bicyclic core vs. monocyclic thiazole; enhanced rigidity in target compound may improve selectivity .

Future Research Directions

  • In Vitro Screening: Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) based on fluorophenyl-thiazole pharmacophores .

  • Crystallography: Determine binding modes with cancer-related proteins.

  • Prodrug Development: Mask acetamide as ester derivatives to enhance solubility .

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